(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate

Chiral Separation Enantiomeric Purity Eletriptan Intermediate

(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate (CAS 143322-56-9) is a chiral indole-pyrrolidine derivative primarily serving as a crucial late-stage intermediate in the synthesis of Eletriptan hydrobromide, a second-generation triptan for migraine treatment. The compound's structure features a 5-bromoindole moiety linked to a pyrrolidine ring bearing a benzyl carbamate protecting group, establishing its identity as a key building block for constructing the pharmacologically active (R)-enantiomer of the final drug substance.

Molecular Formula C21H19BrN2O3
Molecular Weight 427.3 g/mol
CAS No. 143322-56-9
Cat. No. B018937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
CAS143322-56-9
Synonyms(2R)-2-[(5-Bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylic Acid Phenylmethyl Ester; 
Molecular FormulaC21H19BrN2O3
Molecular Weight427.3 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=C3C=C(C=C4)Br
InChIInChI=1S/C21H19BrN2O3/c22-15-8-9-18-16(11-15)17(12-23-18)20(25)19-7-4-10-24(19)21(26)27-13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,19,23H,4,7,10,13H2/t19-/m1/s1
InChIKeyCWHKVBJSRGJFFN-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate: A Critical Chiral Intermediate for Eletriptan Synthesis


(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate (CAS 143322-56-9) is a chiral indole-pyrrolidine derivative primarily serving as a crucial late-stage intermediate in the synthesis of Eletriptan hydrobromide, a second-generation triptan for migraine treatment [1]. The compound's structure features a 5-bromoindole moiety linked to a pyrrolidine ring bearing a benzyl carbamate protecting group, establishing its identity as a key building block for constructing the pharmacologically active (R)-enantiomer of the final drug substance [2].

Why Generic (S)-Enantiomer or Racemic Mixtures Cannot Substitute for (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate in Eletriptan Manufacturing


Substitution with its (S)-enantiomer (CAS 199659-03-5) or racemic mixtures is not viable for regulated pharmaceutical production. The (R)-configuration of this intermediate directly translates to the active (R)-eletriptan, while the (S)-enantiomer leads to the inactive ent-eletriptan, classified as an enantiomeric impurity . Regulatory guidelines, such as ICH Q3A, mandate strict control of this impurity, typically to levels not exceeding 0.15% in the final drug substance, as validated by specialized HPLC methods [1]. Any erosion of chiral purity at this intermediate stage compromises final API quality and requires costly re-purification, making the procurement of high-purity (R)-isomer a non-negotiable requirement.

Quantitative Procurement Evidence: Purity, Yield, and Chiral Integrity Data for (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate


Enantiomeric Purity: (R)-Isomer Achieves >99% ee, Defining a Critical Quality Attribute over the (S)-Isomer

Commercial specifications for the (R)-enantiomer (CAS 143322-56-9) frequently report a purity of ≥98% or 99% , while the (S)-enantiomer (CAS 199659-03-5) is supplied as a reference impurity standard, often at 97% purity for analytical purposes [1]. A validated HPLC method for Eletriptan hydrobromide demonstrates the ability to quantify the (S)-isomer down to a limit of quantification (LOQ) of 1.5 μg/mL, with recovery rates of 101-102%, ensuring reliable chiral purity control during manufacturing [2].

Chiral Separation Enantiomeric Purity Eletriptan Intermediate Quality Control

Synthetic Yield Advantage: Optimized Route Delivers 41.5% Overall Yield for the Key Intermediate

A reported optimized synthesis for the target compound (5) achieves an overall yield of 41.5% from N-benzyloxycarbonyl-D-proline [1]. This yield is established through a two-step sequence involving Friedel-Crafts acylation with 5-bromoindole followed by SDMA reduction, representing a benchmark against alternative, lower-yielding routes for similar bromoindole intermediates [1].

Process Chemistry Synthetic Yield Eletriptan Friedel-Crafts Acylation

Regulated Impurity Profile: ICH Guidelines Mandate Control of the (S)-Enantiomer to ≤0.15% in the Final API

The (S)-enantiomer of Eletriptan, derived from the (S)-enantiomer of this intermediate, is a known impurity that must be controlled to a level of ≤0.15% according to ICH Q3A guidelines for a maximum daily dose of 40 mg [1]. This regulatory requirement creates a direct and quantifiable quality demand for the (R)-intermediate with a chiral purity exceeding 99.85% to ensure the final API will consistently pass specification.

Pharmaceutical Regulation ICH Q3A Impurity Profiling Pharmacopoeia

Key Application Scenarios for Procuring (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate Based on Quantitative Evidence


Large-Scale GMP Manufacturing of Eletriptan Hydrobromide API

This scenario is the primary procurement driver. The 41.5% benchmark yield and the strict enantiomeric purity requirement, validated by HPLC with an LOQ of 1.5 μg/mL for the (S)-isomer [2], enable pharmaceutical manufacturers to select a high-quality (R)-intermediate that minimizes costly late-stage purification and ensures regulatory compliance for the final API.

Qualification of Generic Drug Substance Suppliers

For ANDA filers developing generic Eletriptan, the quantitative specification of an (S)-isomer impurity limit of ≤0.15% in the final API is non-negotiable . Procuring the (R)-intermediate with a documented enantiomeric purity >99% is the most direct path to meeting this specification, making it a pivotal decision point in supplier qualification audits and DMF preparation.

Development of a Chiral Reference Standard for Analytical Method Validation

The (S)-enantiomer (CAS 199659-03-5) is specifically marketed as a reference impurity standard . This creates a closed-loop procurement model where a lab that purchases the (R)-intermediate for synthesis will also require the (S)-isomer for HPLC method validation, establishing a quantitative framework for system suitability testing and calibration.

Quote Request

Request a Quote for (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.